molecular formula C14H23ClN2O B000136 Lidocaine hydrochloride CAS No. 73-78-9

Lidocaine hydrochloride

Cat. No.: B000136
CAS No.: 73-78-9
M. Wt: 270.80 g/mol
InChI Key: IYBQHJMYDGVZRY-UHFFFAOYSA-N
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Description

Lidocaine Hydrochloride is the hydrochloride salt form of lidocaine, an aminoethylamide and a prototypical member of the amide class anesthetics. Lidocaine interacts with voltage-gated Na+ channels in the nerve cell membrane and blocks the transient increase in permeability of excitable membranes to Na+. This prevents the generation and conduction of nerve impulses and produces a reversible loss of sensation. This compound also exhibits class IB antiarrhythmic effects. The agent decreases the flow of sodium ions into myocardial tissue, especially on the Purkinje network, during phase 0 of the action potential, thereby decreasing depolarization, automaticity and excitability.
A local anesthetic and cardiac depressant used as an antiarrhythmia agent. Its actions are more intense and its effects more prolonged than those of PROCAINE but its duration of action is shorter than that of BUPIVACAINE or PRILOCAINE.

Mechanism of Action

Target of Action

Lidocaine hydrochloride primarily targets voltage-gated sodium channels (VGSCs) . These channels play a crucial role in the initiation and conduction of electrical impulses in neurons, which are essential for the transmission of pain signals .

Mode of Action

This compound acts by blocking the sodium channels . This blockade prevents the generation and transmission of nerve impulses, thereby producing the desired local anesthesia effect . By inhibiting these channels, this compound makes the neurons transiently incapable of signaling the brain regarding sensations .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium ion transport pathway . By blocking sodium channels, this compound inhibits the influx of sodium ions, which are necessary for the propagation of action potentials in neurons . This results in a decrease in neuronal excitability, leading to a numbing effect in the area where the drug is applied .

Pharmacokinetics

This compound is completely absorbed following parenteral administration . Its rate of absorption depends on its lipid solubility and the presence or absence of a vasoconstrictor agent . The elimination half-life of this compound following an intravenous bolus injection is typically 1.5 to 2.0 hours . Any condition that affects liver function may alter this compound kinetics .

Result of Action

At the molecular level, this compound increases the bulk lateral and rotational mobility of neuronal and model membrane lipid bilayers . At the cellular level, it can block or decrease muscle contractility, resulting in effects like vasodilation, hypotension, and irregular heart rate . It also suppresses ectopic discharges, inflammation, and modulates inhibitory and excitatory neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 6.5 x 10-2, which means that the use of lidocaine is predicted to present an insignificant risk to the environment . Additionally, any condition that affects liver function may alter this compound kinetics .

Biochemical Analysis

Biochemical Properties

Lidocaine hydrochloride exerts its numbing effect by blocking sodium channels in neurons . This prevents the neurons from signaling the brain about sensations, effectively numbing the area where this compound is applied . In the process, it can also block or decrease muscle contractility, leading to effects like vasodilation, hypotension, and irregular heart rate .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. For instance, it can suppress the secretion of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in cancer cell invasion, indicating its potential role in preventing cancer invasion and metastasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves the blocking of sodium channels in neurons . By inhibiting these ionic fluxes, this compound prevents the initiation and conduction of nerve impulses, thereby causing a local anesthetic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, after the removal of the residual anesthetic cream, there is a vascular biphasic response with initial transient blanching which reaches a peak at 4.5 hours and later more persisting period erythema .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. High doses can cause central nervous system effects such as tremors, twitches, and seizures, as well as vomiting . In horses, lidocaine can produce cardiac arrhythmia .

Metabolic Pathways

This compound is primarily metabolized in the liver through N-dealkylation, mainly by CYP3A4 . This process produces the pharmacologically active metabolite, monoethylglycinexylidide (MEGX), and then subsequently to glycinexylidide (GX), 2,6-xylidine, and N-ethylglycine (EG), among others .

Transport and Distribution

The concentration of this compound in the blood is affected by its rate of absorption from the site of injection, the rate of tissue distribution, and the rate of metabolism and excretion .

Properties

IUPAC Name

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBQHJMYDGVZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

137-58-6 (Parent)
Record name Lidocaine hydrochloride
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DSSTOX Substance ID

DTXSID4058782
Record name Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride
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Molecular Weight

270.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride (1:1)
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CAS No.

73-78-9
Record name Lidocaine hydrochloride
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Record name Lidocaine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lidocaine hydrochloride
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Record name Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride
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Record name Lidocaine hydrochloride
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Record name LIDOCAINE HYDROCHLORIDE ANHYDROUS
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Synthesis routes and methods I

Procedure details

In this Example and Comparative Example, a solution with a pH of from about 4.0 to 5.5 of 4.0 weight % lidocaine hydrochloride in deionized water was prepared. The lidocaine hydrochloride solution contained a mixture of chloride ions and protonated lidocaine ions that were formed by dissociation of lidocaine hydrochloride in the solution. The lidocaine hydrochloride solution was injected into the component 12 in Example 4 and into the component 14 in Comparative Example 5. It is believed that the lidocaine hydrochloride solution was absorbed substantially uniformly into both the component 12 and the component 14 in Example 4. The amount of the lidocaine hydrochloride solution that was injected into the electrode of Example 4 was 4 cc, and the amount of the lidocaine hydrochloride solution that was injected into the electrode of Comparative Example 5 was 3 cc, as seen in Table 5 below.
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Synthesis routes and methods II

Procedure details

A 2% composition of doxepin in the nanolipid-vesicle composition of Preparation 2 above was prepared by mixing doxepin hydrochloride with the nanolipid vesicle formulation as described in Preparation 2 which had been modified by the addition of Keltrol to render a thick creamy consistency, in a mass/mass ratio of 2:98 with the aid of a high speed stirrer. The composition is designated DOXIPEX CREAM. (b) In similar manner a 1.7307% composition of Lidocaine Hydrochloride was prepared and designated LIDAREX LOTION. (c) A 0.3% composition of Scopolamine HBR was also prepared in the same manner and designated MZL Scopolamine. (d) A 0.5% nasal spray composition of Oxymetazoline HCl was also prepared in the same manner with some modification and designated Oxymetazoline MZL. (e) A 0.5% injection formulation of Bupivicaine HCl was further prepared in the same manner but with some modification and designated Bupivicaine MZL.
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doxepin
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Scopolamine HBR
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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